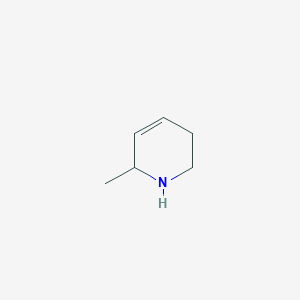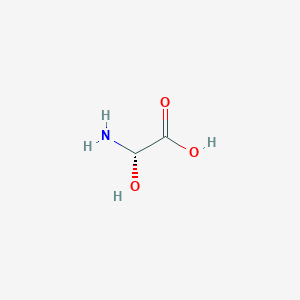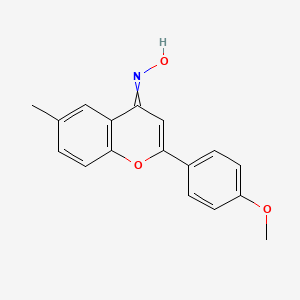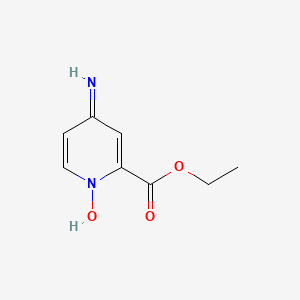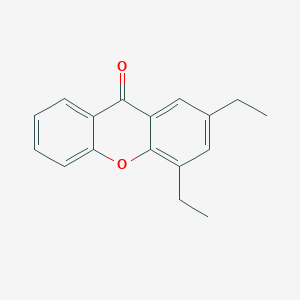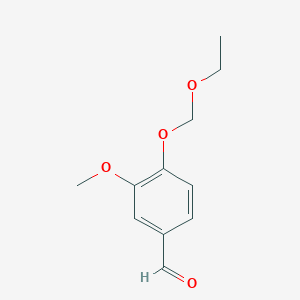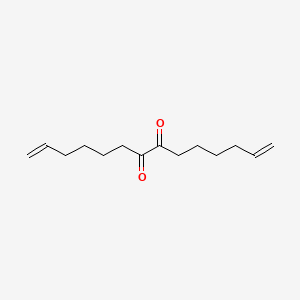
Tetradeca-1,13-diene-7,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradeca-1,13-diene-7,8-dione is an organic compound with the molecular formula C14H26 It is a type of α-diolefin, which means it contains two double bonds located at the alpha positions of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-1,13-diene-7,8-dione typically involves the polymerization of 1,13-tetradecadiene. One common method is the use of aluminum triisobutyl-titanium tetrachloride as a catalyst . The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradeca-1,13-diene-7,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding oxides, while reduction may yield saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Tetradeca-1,13-diene-7,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,13-Tetradecadiene: This compound is structurally similar but lacks the dione functional group.
1,14-Tetradecanediol: This compound contains hydroxyl groups instead of double bonds.
1,9-Decadiene: This compound has a shorter carbon chain and different positioning of double bonds.
Uniqueness
Tetradeca-1,13-diene-7,8-dione is unique due to its specific arrangement of double bonds and the presence of the dione functional group. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
| 141340-68-3 | |
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
tetradeca-1,13-diene-7,8-dione |
InChI |
InChI=1S/C14H22O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h3-4H,1-2,5-12H2 |
InChI-Schlüssel |
RESVCQMGGQQVQV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCC(=O)C(=O)CCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


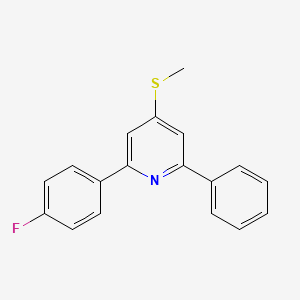

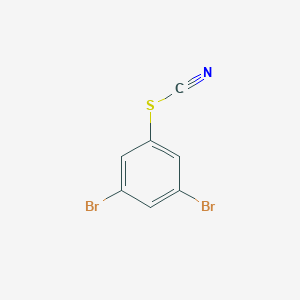
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
